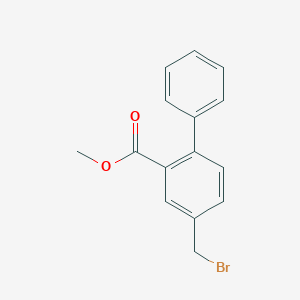

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate

Vue d'ensemble

Description

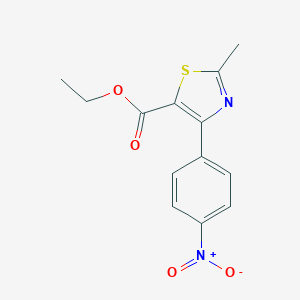

“Methyl 4-(bromomethyl)(1,1’-biphenyl)-2-carboxylate” is an ester and an important drug intermediate . It is also known as “Methyl 4-(bromomethyl)benzoate” with the CAS No 2417-72-3 . The ester group is slightly twisted out of the plane of the central aromatic ring .

Molecular Structure Analysis

The molecular formula of “Methyl 4-(bromomethyl)(1,1’-biphenyl)-2-carboxylate” is C13H11Br . Its molecular weight is 247.130 . The structure includes a biphenyl group with a bromomethyl and a carboxylate group .Applications De Recherche Scientifique

Drug Component Synthesis : The compound has been used in the synthesis of valuable drug components. For instance, 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a derivative of Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate, was synthesized and showed potential as a drug component for Sartan (Guo-xi Wang, Bao-ping Sun, & Zong-ling Ru, 2008).

Synthesis of Heterocyclic Compounds : It's been used in the oxidative cyclization processes to synthesize benzocarbazoloquinones, which are significant in various synthetic applications (W. Rajeswaran & P. Srinivasan, 1994).

Building Blocks for Radical Cyclisation : The compound serves as a building block for radical cyclisation onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles, useful in solid phase resins (S. M. Allin et al., 2005).

Precursor in Synthesis of Isoxazole-fused Heterocycles : It is a precursor in the synthesis of isoxazole-fused heterocycles, which are important in various synthetic applications (A. K. Roy, B. Rajaraman, & S. Batra, 2004).

Electrochemical Carboxylation : It's used in electrochemical carboxylation, a method for synthesizing complex organic compounds, involving atmospheric carbon dioxide (H. Senboku et al., 1998).

Fluorescent Chloride Sensor Synthesis : Methyl 2′-aminobiphenyl-4-carboxylate, a derivative, serves as a fluorescent chloride sensor, showing bright blue emission in organic solvents (Tanmay Das, Mrittika Mohar, & Arijit Bag, 2021).

Pharmaceutical and Nutraceutical Applications : Pd/C-mediated Suzuki coupling of the compound has shown potential in the synthesis of biphenyl carboxylic acid derivatives, applicable in pharmaceuticals and nutraceuticals (D. Ennis et al., 1999).

Highly Sensitive Fluorogenic Reagent : It acts as a highly sensitive fluorogenic reagent for determining carboxylic acids in high-performance liquid chromatography (M. Yamaguchi et al., 1985).

Potential Biomarker in Marine Research : A new biphenyl derivative isolated from an unidentified marine fungus E33 showed potential as a biomarker for mangrove root diseases (Chunyuan Li et al., 2008).

Safety and Hazards

“Methyl 4-(bromomethyl)(1,1’-biphenyl)-2-carboxylate” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

methyl 5-(bromomethyl)-2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJJWQGZBAUTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598917 | |

| Record name | Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114722-38-2 | |

| Record name | Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)